5-(5-((3,4-dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole
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Overview
Description
This compound is an imidazothiazole derivative . It is a complex organic molecule that contains several functional groups and rings, including a thiazole ring and a triazole ring. The presence of these rings may contribute to its potential biological activity .
Synthesis Analysis
The synthesis of similar thio-triazole derivatives has been reported in the literature . These compounds were synthesized from commercially available halobenzyl halides and thiosemicarbazide . The synthesis process involved several steps, including the formation of the thiazole ring and the introduction of the various substituents .Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring and a triazole ring, both of which are five-membered heterocyclic rings . The thiazole ring contains a sulfur atom and a nitrogen atom, while the triazole ring contains three nitrogen atoms .Chemical Reactions Analysis
Thiazole-based compounds have been shown to undergo a variety of chemical reactions . For example, they can participate in reactions with other compounds to form Schiff base derivatives . These reactions can be catalyzed by various catalysts, such as ZnO nanoparticles .Scientific Research Applications
Anticancer Agents
Several benzimidazole derivatives, including compounds similar to the one , have been synthesized and evaluated for their anticancer properties. For instance, derivatives have shown broad-spectrum anticancer activity against various cancer cell lines, demonstrating potential as lead compounds for developing new anticancer agents (Husain et al., 2013).
Antimicrobial Activity
Compounds with structures incorporating benzimidazole and thiazole moieties have also been studied for their antimicrobial properties. These studies include the synthesis and evaluation of derivatives for antibacterial and antifungal activities, providing valuable insights into the design of new antimicrobial agents (Padalkar et al., 2014).
Antioxidant Properties
Benzimidazole derivatives have been synthesized and their effects on lipid peroxidation in rat liver investigated, identifying compounds with significant antioxidant properties. This research suggests potential applications in combating oxidative stress-related diseases (Kuş et al., 2004).
Anti-inflammatory and Immunoregulatory Agents
Studies have explored the synthesis of imidazo[2,1-b]thiazole derivatives for their potential as anti-inflammatory and immunoregulatory agents. These investigations highlight the therapeutic potential of these compounds in treating inflammatory diseases and modulating immune responses (Bender et al., 1985).
Corrosion Inhibition
Benzimidazole derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments, demonstrating their potential in industrial applications for protecting metals against corrosion (Yadav et al., 2013).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the exact biological activity exhibited by the compound.
Result of Action
Based on the biological activities of similar compounds, it could potentially modulate a variety of cellular processes, including cell proliferation, apoptosis, oxidative stress, and inflammatory responses .
Future Directions
Properties
IUPAC Name |
5-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]-6-methylimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5S2/c1-3-23-15(14-10(2)20-16-24(14)6-7-25-16)21-22-17(23)26-9-11-4-5-12(18)13(19)8-11/h4-8H,3,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVCMSPSEPQQFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=C(N=C4N3C=CS4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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